molecular formula C18H13ClN2O B12627259 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-62-1

9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Cat. No.: B12627259
CAS No.: 917890-62-1
M. Wt: 308.8 g/mol
InChI Key: REHKQNKLIUDVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a phenyl group attached to a pyrroloquinoline core. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes . For example, it may inhibit topoisomerases, enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .

Properties

CAS No.

917890-62-1

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

9-chloro-1-methyl-2-phenyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one

InChI

InChI=1S/C18H13ClN2O/c1-10-16-13(21-18(10)11-5-3-2-4-6-11)7-8-14-17(16)12(19)9-15(22)20-14/h2-9,21H,1H3,(H,20,22)

InChI Key

REHKQNKLIUDVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.